![molecular formula C21H19FN2O3S B322202 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide](/img/structure/B322202.png)
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide
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Overview
Description
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide is a synthetic organic compound with the molecular formula C21H19FN2O3S and a molecular weight of 398.5 g/mol. This compound is characterized by the presence of a sulfonyl group, a fluorobenzamide moiety, and a dimethylanilino group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Preparation of N-(4-aminophenyl)-3,5-dimethylaniline: This intermediate is synthesized by reacting 4-nitroaniline with 3,5-dimethylaniline in the presence of a reducing agent such as iron powder and hydrochloric acid.
Coupling reaction: The final step involves the reaction of 4-fluorobenzoyl chloride with N-(4-aminophenyl)-3,5-dimethylaniline in the presence of a base such as triethylamine to form this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and fluorobenzamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide can be compared with other similar compounds, such as:
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-4-chlorobenzamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-4-bromobenzamide: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-4-iodobenzamide: The iodine atom can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19FN2O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H19FN2O3S/c1-14-11-15(2)13-19(12-14)24-28(26,27)20-9-7-18(8-10-20)23-21(25)16-3-5-17(22)6-4-16/h3-13,24H,1-2H3,(H,23,25) |
InChI Key |
WBPZHRNDWRGVGM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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